
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,3-dimethylbutane-2,3-diyl bridge
準備方法
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of benzene derivatives using a Friedel-Crafts reaction. This reaction requires a catalyst such as aluminum chloride and an alkyl halide.
Coupling Reaction: The next step involves coupling the alkylated benzene derivatives with a suitable reagent to form the desired 2,3-dimethylbutane-2,3-diyl bridge. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts.
Ethoxylation: Finally, the ethoxy groups are introduced through an ethoxylation reaction, which involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Flame Retardants: It is employed as a flame retardant synergist in polymers such as polypropylene and polystyrene, enhancing their fire resistance.
作用機序
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) involves its interaction with molecular targets through various pathways:
Flame Retardancy: In flame retardant applications, the compound acts by promoting the formation of a char layer on the polymer surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
類似化合物との比較
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-isopropylbenzene): This compound has isopropyl groups instead of ethoxy groups, which may affect its solubility and reactivity.
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-methoxybenzene): The presence of methoxy groups can influence the electronic properties and reactivity of the compound.
The uniqueness of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) lies in its specific structural arrangement and the presence of ethoxy groups, which impart distinct physical and chemical properties .
特性
CAS番号 |
824400-99-9 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
1-ethoxy-4-[3-(4-ethoxyphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H30O2/c1-7-23-19-13-9-17(10-14-19)21(3,4)22(5,6)18-11-15-20(16-12-18)24-8-2/h9-16H,7-8H2,1-6H3 |
InChIキー |
YMONJCCFJATYIO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



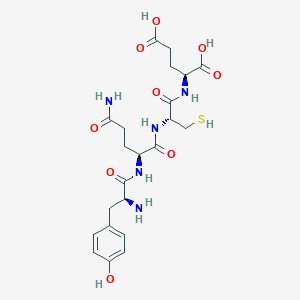
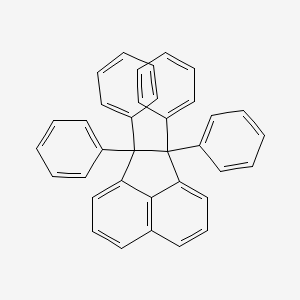
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
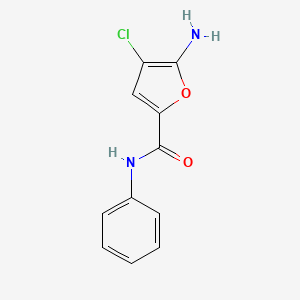

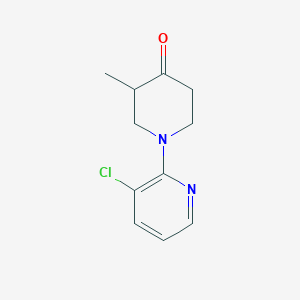
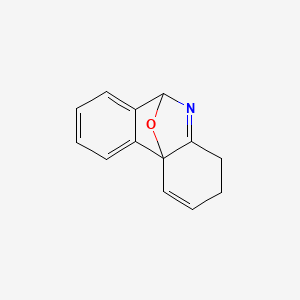
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
